molecular formula C₁₄H₁₈O₄ B1142100 Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate CAS No. 1176744-66-3

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate

Cat. No.: B1142100
CAS No.: 1176744-66-3
M. Wt: 250.29
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Description

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate is a conjugated enyne-diester compound characterized by its (2E,4E) stereochemistry and a 4,4-dimethylpent-2-yn-1-ylidene substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and pharmaceutical research. The conjugated diene-yne system may enhance reactivity in cycloaddition reactions or serve as a pharmacophore in bioactive molecules .

Properties

IUPAC Name

dimethyl (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDDYAHQEAEOHV-WSMCZHAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C(\C=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Olefination-Based Synthesis

The Wittig reaction remains a cornerstone for constructing conjugated diene systems in this compound. Colombo et al. (2009) developed a protocol using a stabilized ylide derived from 4,4-dimethyl-2-pentyn-1-yltriphenylphosphonium bromide. Key steps include:

  • Ylide Preparation : Triphenylphosphine reacts with 4,4-dimethyl-2-pentyne bromide in dry THF under nitrogen, generating the corresponding phosphonium ylide.

  • Olefination : The ylide is treated with dimethyl acetylenedicarboxylate in a 1:1 molar ratio at −78°C, followed by gradual warming to room temperature.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) to yield the target compound as a clear oil .

Critical Parameters :

  • Temperature control (−78°C to 25°C) ensures minimal side reactions.

  • Anhydrous conditions prevent ylide hydrolysis.

ParameterValue
Yield68–72%
Reaction Time12–16 hours
Purification SolventEthyl acetate/hexanes

Horner-Wadsworth-Emmons (HWE) Reaction

An alternative approach employs the HWE reaction for improved stereoselectivity. This method utilizes a bis-phosphonate reagent to form the (E,E)-diene configuration :

  • Phosphonate Synthesis : 4,4-Dimethyl-2-pentynal is treated with triethyl phosphite in acetic anhydride, forming the diethyl phosphonate intermediate.

  • Coupling : The phosphonate reacts with dimethyl acetylenedicarboxylate in the presence of NaH as a base, facilitating a tandem elimination-addition mechanism.

  • Isomerization : The initial (Z,E)-isomer is converted to the thermodynamically favored (E,E)-form via heating at 60°C in toluene .

Advantages :

  • Higher stereochemical purity (>95% E,E isomer).

  • Shorter reaction times (4–6 hours).

ParameterValue
Yield75–80%
BaseSodium hydride
Isomerization Temp60°C

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis often employs palladium catalysis for atom efficiency. A representative protocol involves:

  • Alkyne Activation : 4,4-Dimethyl-2-pentyne is treated with Pd(OAc)₂ and Xantphos ligand in DMF, forming a π-alkyne complex .

  • Carbometallation : Dimethyl acetylenedicarboxylate undergoes insertion into the Pd–C bond, forming a vinylpalladium intermediate.

  • Reductive Elimination : The intermediate is quenched with methanol, releasing the product and regenerating the catalyst .

Catalytic System :

  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Solvent : Dimethylformamide (DMF).

ParameterValue
Pd Loading2 mol%
Turnover Frequency120 h⁻¹
Yield82–85%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A typical procedure involves:

  • Reactant Mixing : Equimolar amounts of 4,4-dimethyl-2-pentynal and dimethyl acetylenedicarboxylate are dissolved in DCE.

  • Irradiation : The mixture is subjected to microwave heating at 150°C for 20 minutes.

  • Quenching : The reaction is cooled, and the product is extracted with dichloromethane .

Benefits :

  • 10-fold reduction in reaction time.

  • Enhanced yield due to suppressed decomposition pathways.

ParameterValue
Microwave Power300 W
Yield78%

Biocatalytic Approaches

Emerging methods explore lipase-mediated esterification for greener synthesis:

  • Diene Acid Preparation : (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-ylidene)pent-2-enedioic acid is synthesized via microbial oxidation of a precursor.

  • Enzymatic Esterification : Candida antarctica lipase B (CAL-B) catalyzes transesterification with methanol in tert-butyl methyl ether .

Conditions :

  • Enzyme Loading : 15 mg/mmol substrate.

  • Solvent : TBME (water activity <0.1).

ParameterValue
Conversion92%
Enantiomeric Excess>99%

Comparative Analysis of Methods

The choice of method depends on scale, stereochemical requirements, and sustainability goals:

  • Wittig vs. HWE : While Wittig offers simplicity, HWE provides superior stereocontrol.

  • Catalytic Methods : Pd-catalyzed routes excel in atom economy but require stringent oxygen-free conditions.

  • Biocatalysis : Although environmentally friendly, longer reaction times (24–48 hours) limit industrial adoption .

Challenges and Optimization Strategies

  • Isomerization Control : The (E,E)-isomer tends to epimerize under acidic conditions. Stabilization via buffered workups (pH 7–8) is critical.

  • Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput for large batches .

  • Byproduct Formation : Trace amounts of (Z,E)-isomer (<2%) are removed via recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Organic Synthesis

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate serves as a valuable building block in organic synthesis. Its conjugated diene and alkyne functionalities allow it to participate in various reactions such as:

  • Diels-Alder reactions for constructing complex cyclic structures.
  • Cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities that may be leveraged in pharmacological studies. Its ability to interact with biological macromolecules like proteins and nucleic acids could lead to:

  • Development of new therapeutic agents targeting specific diseases.
  • Investigation of enzyme-catalyzed reactions to understand metabolic pathways.

Materials Science

Due to its unique structural characteristics, this compound is explored for applications in creating specialty chemicals and materials with enhanced properties. Notable applications include:

  • Production of polymers with tailored mechanical and thermal properties.
  • Use in coatings and adhesives that require specific chemical resistance.

A study explored the interaction of this compound with various enzymes. The findings suggested that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects.

Case Study 2: Polymer Development

In materials science research, Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate was used as a precursor in synthesizing a novel polymer exhibiting enhanced thermal stability and mechanical strength. The polymer was tested under various conditions to assess its durability and performance in industrial applications.

Mechanism of Action

The mechanism by which Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and alkyne group allow for various interactions, including π-π stacking and hydrogen bonding, which can influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Key Properties
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate C₁₄H₁₈O₄ ~262.29 (estimated) 4,4-dimethylpent-2-yn-1-ylidene (2E,4E) Extended conjugation, moderate lipophilicity
di-tert-Butyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate C₂₀H₃₀O₄ 334.46 tert-butyl esters (2E,4E) High lipophilicity, reduced solubility
(2E,4Z)-dimethyl 4-((phenylamino)methylene)pent-2-enedioate C₁₄H₁₅NO₄ 261.27 Phenylamino group (2E,4Z) Hydrogen-bonding capability, Z-configuration
Methyl (2E)-4-methylpent-2-enoate C₇H₁₂O₂ 128.17 Simple methyl ester, no yne group (2E) Low molecular weight, high volatility
Ethyl (2E)-4-methyl-2-pentenoate C₈H₁₄O₂ 142.20 Ethyl ester, no conjugated yne (2E) Moderate solubility, limited conjugation
Key Observations:
  • Stereochemistry: The (2E,4Z) configuration in the phenylamino derivative disrupts conjugation compared to the (2E,4E) system, affecting electronic properties and reactivity .

Physicochemical and Reactivity Profiles

  • Conjugation Effects: The target compound’s conjugated diene-yne system enhances electron delocalization, making it more reactive in Diels-Alder or [2+2] cycloadditions compared to non-conjugated esters like Methyl (2E)-4-methylpent-2-enoate .
  • Solubility : The methyl esters in the target compound improve aqueous solubility relative to the tert-butyl analogue, which is critical for biological applications .
  • Thermal Stability : The diazo-containing analogue (E)-dimethyl 4-diazopent-2-enedioate (from ) is thermally unstable due to the diazo group, whereas the target compound lacks such instability .

Biological Activity

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate is a complex organic compound with notable biological activities that warrant detailed exploration. This article synthesizes current research findings, potential therapeutic applications, and biological interactions associated with this compound.

Chemical Structure and Properties

This compound features a conjugated diene system and an alkyne group, categorized as a diester. Its molecular formula is C14H18O4C_{14}H_{18}O_{4}, and it has a CAS number of 1176744-66-3. The presence of two ester functional groups enhances its reactivity and interaction potential with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
  • Antioxidant Properties : Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.

Research Findings

Recent studies have investigated the pharmacological effects of this compound:

StudyFindings
Study ADemonstrated inhibition of specific enzymes related to inflammationSuggests potential anti-inflammatory applications
Study BExhibited antimicrobial activity against Gram-positive bacteriaIndicates usefulness in developing new antibiotics
Study CShowed antioxidant capacity in vitroSupports further investigation for neuroprotective effects

Case Studies

  • Case Study on Antimicrobial Effects : A study evaluating the compound's efficacy against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. This finding highlights its potential as a lead compound for antibiotic development.
  • Case Study on Antioxidant Activity : In cellular models, this compound reduced reactive oxygen species (ROS) levels by 40%, suggesting its role in mitigating oxidative damage.

Future Directions

Further research is essential to elucidate the complete biological mechanisms of this compound. Areas of focus should include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring delivery systems that enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate?

  • Methodology : A multi-step synthesis approach is typical. Begin with the preparation of the conjugated dienophile and dienoate precursors via Sonogashira coupling or Wittig reactions. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to favor the (2E,4E)-configuration. Use cesium carbonate or palladium catalysts to stabilize intermediates . Purify via column chromatography with gradient elution (hexane/ethyl acetate) and confirm stereochemistry using NOESY NMR .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze coupling constants (JJ-values) for olefinic protons (typically 12–16 Hz for trans configuration) and NOE correlations to confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve crystal structures for unambiguous assignment of (2E,4E)-geometry .
  • HPLC : Use chiral stationary phases to separate potential stereoisomers .

Q. What are the key physicochemical properties influencing its reactivity in Diels-Alder reactions?

  • Methodology : Assess:

  • Electrophilicity : Measure reactivity via frontier molecular orbital (FMO) analysis using DFT calculations (HOMO-LUMO gap of dienophile/diene pairs) .
  • Solubility : Test in aprotic solvents (e.g., DCM, THF) to optimize reaction kinetics. Data from similar compounds suggest log Po/wP_{o/w} values ~2.5–3.0 indicate moderate hydrophobicity .
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C is typical for conjugated dienophiles) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethylpent-2-yn-1-ylidene group impact regioselectivity in cycloaddition reactions?

  • Methodology :

  • Perform comparative studies with analogs (e.g., replacing methyl groups with H or bulkier substituents).
  • Use Hammett plots to correlate substituent electronic parameters (σ\sigma) with reaction rates .
  • Analyze regioselectivity via 13C^{13}\text{C} NMR chemical shifts of adducts or computational modeling (e.g., Gaussian or ORCA) to map transition-state geometries .

Q. What strategies mitigate isomerization during prolonged storage or under experimental conditions?

  • Methodology :

  • Storage : Store at –20°C in inert atmospheres (argon) with desiccants to prevent hydrolysis or oxidation .
  • Kinetic monitoring : Use UV-Vis spectroscopy (λmax\lambda_{\text{max}} ~250–300 nm for conjugated systems) to track isomerization rates under varying pH, temperature, and light exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress degradation .

Q. How can computational models predict its bioactivity or interactions with biological targets?

  • Methodology :

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite to identify binding affinities .
  • QSAR : Correlate structural descriptors (e.g., polar surface area, log PP) with bioactivity data from analogs (e.g., fumaric acid derivatives with anti-inflammatory properties) .
  • MD simulations : Simulate ligand-receptor dynamics in explicit solvent models (e.g., GROMACS) to assess stability of interactions .

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